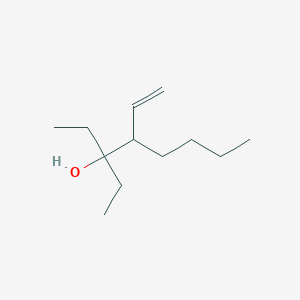
4-Ethenyl-3-ethyloctan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-3-ethyloctan-3-ol is an organic compound with the molecular formula C12H24O It is a secondary alcohol with a vinyl group and an ethyl group attached to the octane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-ethyloctan-3-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 4-ethenyl-3-ethyloctene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of ethyl and vinyl groups to the octane backbone. The reaction conditions are optimized to maintain the stability of the compound and prevent side reactions.
化学反応の分析
Types of Reactions
4-Ethenyl-3-ethyloctan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: 4-ethenyl-3-ethyloctan-3-one or 4-ethenyl-3-ethyloctanoic acid.
Reduction: 4-ethyl-3-ethyloctan-3-ol.
Substitution: 4-ethenyl-3-ethyloctyl chloride or bromide.
科学的研究の応用
4-Ethenyl-3-ethyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-ethenyl-3-ethyloctan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-ethenyl-3-methyloctan-3-ol
- 4-ethenyl-3-propyloctan-3-ol
- 4-ethenyl-3-butyloctan-3-ol
Uniqueness
4-Ethenyl-3-ethyloctan-3-ol is unique due to the presence of both a vinyl group and an ethyl group on the octane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
189394-12-5 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
4-ethenyl-3-ethyloctan-3-ol |
InChI |
InChI=1S/C12H24O/c1-5-9-10-11(6-2)12(13,7-3)8-4/h6,11,13H,2,5,7-10H2,1,3-4H3 |
InChIキー |
WFLFPPJUCBKTHY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C=C)C(CC)(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

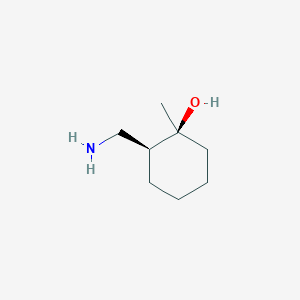
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
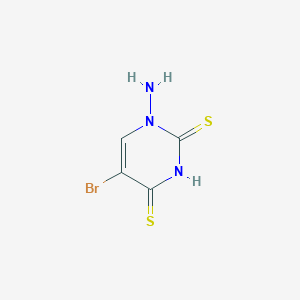

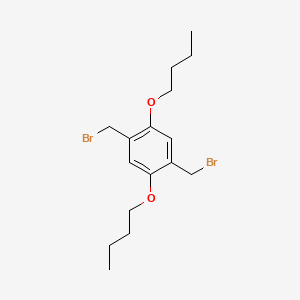
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

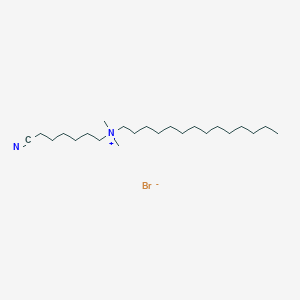
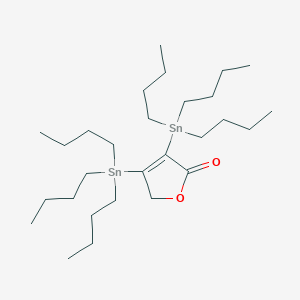

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
